![molecular formula C14H12N2O5 B4698466 ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid
Overview
Description
({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid, also known as MFA-oxo, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in cellular metabolism. Specifically, ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cells. This inhibition may lead to a decrease in the production of ATP, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its potential as a cancer therapeutic, ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid for lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid. One area of focus is the development of ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid as a cancer therapeutic. Further studies are needed to determine its efficacy in vivo and to optimize dosing regimens. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for inhibition. Finally, the development of ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid as a fluorescent probe for the detection of reactive oxygen species in cells is an area of active research.
Scientific Research Applications
({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a therapeutic agent for the treatment of cancer. Additionally, ({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
IUPAC Name |
2-[4-[(5-methylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-8-2-7-11(21-8)12(17)15-9-3-5-10(6-4-9)16-13(18)14(19)20/h2-7H,1H3,(H,15,17)(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTSWDYIOKCKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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